Differentiation from Defined Stereoisomer (CAS 365997-33-7) Based on Stereochemical Specification
A direct comparative analysis is not possible due to a lack of quantitative data. The primary differentiation between the target compound (CAS 1823399-61-6) and a key comparator, (1S,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxycyclohexane-1-carboxylate (CAS 365997-33-7), lies in the specification of stereochemistry. While CAS 365997-33-7 is a specific, named enantiomer used as an 'Edoxaban intermediate' , the stereochemistry of CAS 1823399-61-6 is reported inconsistently or not at all in vendor catalogs. This fundamental difference in molecular specification precludes any quantitative performance comparison until the configuration of CAS 1823399-61-6 is empirically defined.
| Evidence Dimension | Stereochemical Purity / Identity |
|---|---|
| Target Compound Data | Unspecified or inconsistently reported (racemic or relative configuration) |
| Comparator Or Baseline | (1S,3R,4R)-isomer (CAS 365997-33-7): Defined absolute stereochemistry |
| Quantified Difference | Cannot be quantified without chiral purity assay data for both compounds under the same conditions. |
| Conditions | N/A - No side-by-side analytical comparison found. |
Why This Matters
For applications like factor Xa inhibitor synthesis, stereochemical identity is a critical quality attribute; an undefined mixture is not a valid direct substitute for a specific enantiomer.
